

The Solubility Profile of 1-Heptadecanol in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1-Heptadecanol

Cat. No.: B072759

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **1-Heptadecanol**, a long-chain saturated fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, cosmetic preparations, and various industrial processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key concepts and workflows.

Core Concepts in Solubility

1-Heptadecanol ($C_{17}H_{36}O$) is a white, crystalline solid at room temperature with a melting point of approximately 53-56°C. Its molecular structure consists of a long, nonpolar seventeen-carbon alkyl chain and a polar hydroxyl (-OH) group. This amphiphilic nature governs its solubility behavior. The principle of "like dissolves like" is paramount; the long hydrophobic chain favors solubility in nonpolar organic solvents, while the hydroxyl group allows for some interaction with polar solvents through hydrogen bonding.[1] However, the dominance of the long alkyl chain results in very low solubility in highly polar solvents like water.[2]

Quantitative Solubility Data for 1-Heptadecanol

The following table summarizes the available quantitative and qualitative solubility data for **1-Heptadecanol** in a range of organic solvents. It is important to note that precise, quantitative

data for this compound across a wide array of solvents is not extensively published. The information has been compiled from various chemical suppliers and databases.

Solvent	Chemical Formula	Polarity	Solubility	Temperature (°C)	Notes	Citation
Chlorinated Solvents						
Chloroform	CHCl ₃	Nonpolar	50 mg/mL	Not Specified	Soluble, clear, colorless solution.	[3][4]
Trichloromethane	CHCl ₃	Nonpolar	Miscible	Not Specified	[5]	
Alcohols						
Ethanol	C ₂ H ₅ OH	Polar	Miscible / "soluble 100 mL/mL"	Not Specified	The term "soluble 100 mL/mL" likely indicates miscibility.	[5]
Methanol	CH ₃ OH	Polar	Good solubility / Almost transparent in hot methanol	Not Specified	Qualitative data suggests good solubility, especially when heated.	[6][7]
Aprotic Solvents						
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	5 mg/mL	60	Requires ultrasonication and heating to achieve	

this
concentrati
on.

Used for
recrystalliz
ation,
implying [8]
lower
solubility
when cold.

Acetone	$(\text{CH}_3)_2\text{CO}$	Polar Aprotic	Soluble when hot	Not Specified
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Ethers

Diethyl Ether	$(\text{C}_2\text{H}_5)_2\text{O}$	Nonpolar	Miscible	Not Specified	[5]
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Aqueous Solvents

Very
sparingly
soluble.
Different
experiment
al and
estimated
values
reported.

Water	H_2O	Highly Polar	0.008 - 0.047 mg/L	25
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Experimental Protocol for Determining the Solubility of 1-Heptadecanol

This section outlines a detailed methodology for the experimental determination of the solubility of **1-Heptadecanol** in an organic solvent. This protocol is a synthesized representation of standard laboratory practices for solubility assessment of solid compounds.

Objective: To determine the saturation solubility of **1-Heptadecanol** in a specific organic solvent at a given temperature.

Materials and Equipment:

- **1-Heptadecanol** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (readable to ± 0.1 mg)
- Vials or test tubes with secure caps
- Constant temperature water bath or incubator
- Vortex mixer and/or magnetic stirrer with stir bars
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **1-Heptadecanol** to a series of vials. The exact amount should be more than what is expected to dissolve.
 - Accurately pipette a known volume of the selected organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature water bath or incubator set to the desired experimental temperature.

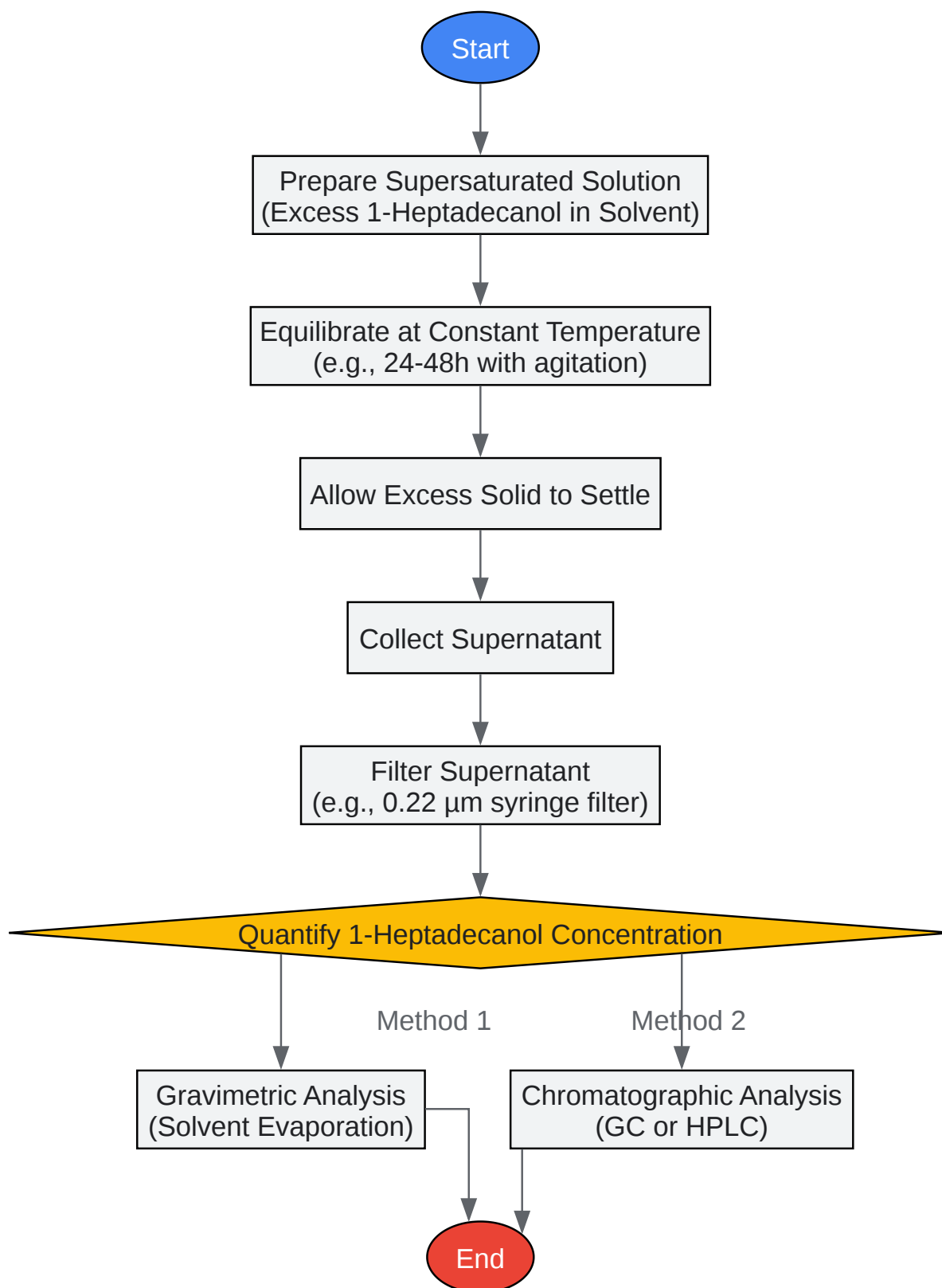
- Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Agitation can be achieved using a vortex mixer at regular intervals or continuous stirring with a magnetic stirrer.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess, undissolved solid to settle.
- Sample Collection and Filtration:
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid premature precipitation of the solute.
 - Immediately filter the collected supernatant through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
- Quantification:
 - Gravimetric Method:
 - Weigh the volumetric flask containing the filtered saturated solution.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of **1-Heptadecanol**.
 - Once all the solvent has been removed, reweigh the flask containing the dried **1-Heptadecanol** residue.
 - Calculate the solubility based on the mass of the residue and the initial volume of the supernatant.
 - Chromatographic Method (GC-FID or HPLC):
 - Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

- Prepare a series of standard solutions of **1-Heptadecanol** of known concentrations.
 - Analyze the standard solutions and the diluted sample solution using the appropriate chromatographic method.
 - Determine the concentration of **1-Heptadecanol** in the saturated solution from the calibration curve.
- Data Reporting:
 - Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L, and always report the temperature at which the measurement was made.
 - Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for the experimental determination of **1-Heptadecanol** solubility.

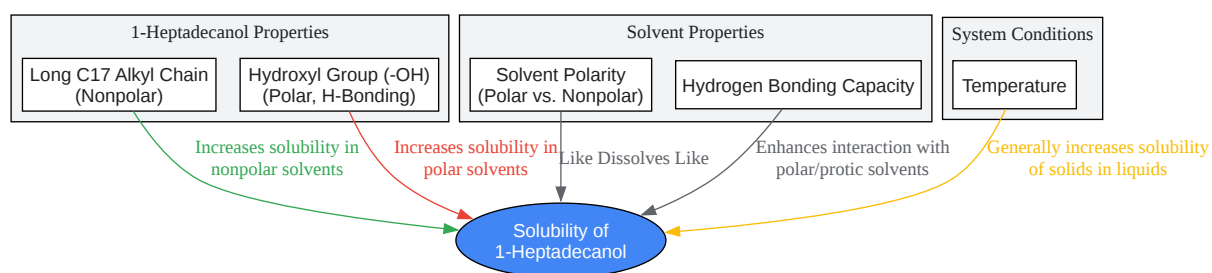


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A flowchart of the experimental protocol for determining solubility.

Factors Influencing the Solubility of 1-Heptadecanol

The solubility of **1-Heptadecanol** is a balance of several molecular and environmental factors, as depicted in the diagram below.



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Key factors influencing the solubility of **1-Heptadecanol**.

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